22-52-Adrenomedullin (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Adrénomédulline (22-52) (humaine) est un fragment peptidique dérivé de l'hormone peptidique plus importante, l'adrénomédulline. L'Adrénomédulline est une hormone peptidique vasodilatatrice initialement isolée d'un phéochromocytome, une tumeur de la médullosurrénale, en 1993 . Le fragment Adrénomédulline (22-52) est principalement utilisé comme antagoniste pour étudier les fonctions et les mécanismes de la signalisation de l'adrénomédulline .

Mécanisme D'action

Target of Action

The primary target of 22-52-Adrenomedullin (human), also known as Adrenomedullin (AM) (22-52), human, is the Adrenomedullin (ADM) receptor . This receptor is expressed in various cells and tissues . ADM is a vasodilator produced by most contractile cells and is involved in the regulation of fluid and electrolyte homeostasis and in the maintenance of cardiovascular functioning .

Mode of Action

Adrenomedullin (AM) (22-52), human, acts as an antagonist to the ADM receptor . It is used to study the functions and mechanism of action of ADM signaling . This compound interacts with its targets and results in changes that allow it to differentiate ADM binding sites in various cells and tissues .

Biochemical Pathways

It is known that adm and its receptors play a role in various physiological processes, including the regulation of fluid and electrolyte homeostasis and cardiovascular functioning

Pharmacokinetics

It is known that adm, the parent compound, has a short plasma half-life

Result of Action

The molecular and cellular effects of AM (22-52) are primarily related to its antagonistic action on the ADM receptor . By blocking the ADM receptor, AM (22-52) can influence the functions and signaling

Analyse Biochimique

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Adrénomédulline (22-52) (humaine) est synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est généralement réalisée en utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyle), qui protège le groupe amino des acides aminés pendant les réactions de couplage .

Méthodes de production industrielle : La production industrielle de l'Adrénomédulline (22-52) (humaine) suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir un degré de pureté élevé (≥97 %) .

Analyse Des Réactions Chimiques

Types de réactions : L'Adrénomédulline (22-52) (humaine) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Réactifs de couplage : HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tétraméthyluronium-hexafluoro-phosphate) et DIC (N,N’-Diisopropylcarbodiimide) sont couramment utilisés en synthèse peptidique.

Réactifs de clivage : Le TFA (acide trifluoroacétique) est utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs.

Principaux produits : Le produit principal de la synthèse est le fragment peptidique Adrénomédulline (22-52) (humaine). Aucun sous-produit significatif n'est généralement formé si la synthèse et la purification sont réalisées correctement.

4. Applications de la recherche scientifique

L'Adrénomédulline (22-52) (humaine) est largement utilisée en recherche scientifique pour étudier les fonctions et les mécanismes de la signalisation de l'adrénomédulline. Elle agit comme un antagoniste des récepteurs de l'adrénomédulline, permettant aux chercheurs de différencier les sites de liaison de l'adrénomédulline dans diverses cellules et tissus . Ce fragment peptidique est utilisé dans :

Recherche cardiovasculaire : Pour étudier le rôle de l'adrénomédulline dans la vasodilatation et la régulation de la pression artérielle.

Maladies neurodégénératives : Pour étudier l'implication de l'adrénomédulline dans les mécanismes neuroprotecteurs et ses applications thérapeutiques potentielles.

Recherche sur le cancer : Pour explorer le rôle de l'adrénomédulline dans la croissance tumorale et l'angiogenèse.

5. Mécanisme d'action

L'Adrénomédulline (22-52) (humaine) exerce ses effets en se liant aux récepteurs de l'adrénomédulline, en particulier au récepteur de type calcitonine (CALCRL) en combinaison avec les protéines de modification de l'activité des récepteurs (RAMP2 ou RAMP3) . En agissant comme un antagoniste, elle inhibe les effets vasodilatateurs et autres effets physiologiques de l'adrénomédulline, permettant aux chercheurs d'étudier les voies spécifiques et les cibles moléculaires impliquées dans la signalisation de l'adrénomédulline .

Composés similaires :

Adrénomédulline (1-52) : Le peptide complet possédant des propriétés vasodilatatrices.

Peptide apparenté au gène de la calcitonine (CGRP) : Un peptide ayant des effets vasodilatateurs similaires.

Unicité : L'Adrénomédulline (22-52) (humaine) est unique en sa capacité à agir comme un antagoniste spécifique des récepteurs de l'adrénomédulline, ce qui en fait un outil précieux pour étudier les rôles physiologiques et pathologiques de l'adrénomédulline .

Applications De Recherche Scientifique

Adrenomedullin (22-52) (human) is widely used in scientific research to study the functions and mechanisms of adrenomedullin signaling. It acts as an antagonist to adrenomedullin receptors, allowing researchers to differentiate adrenomedullin binding sites in various cells and tissues . This peptide fragment is used in:

Cardiovascular Research: To study the role of adrenomedullin in vasodilation and blood pressure regulation.

Neurodegenerative Diseases: To investigate the involvement of adrenomedullin in neuroprotective mechanisms and its potential therapeutic applications.

Cancer Research: To explore the role of adrenomedullin in tumor growth and angiogenesis.

Comparaison Avec Des Composés Similaires

Adrenomedullin (1-52): The full-length peptide with vasodilatory properties.

Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilatory effects.

Amylin: A peptide with structural similarity to adrenomedullin and involved in glucose metabolism.

Uniqueness: Adrenomedullin (22-52) (human) is unique in its ability to act as a specific antagonist to adrenomedullin receptors, making it a valuable tool for studying the physiological and pathological roles of adrenomedullin .

Propriétés

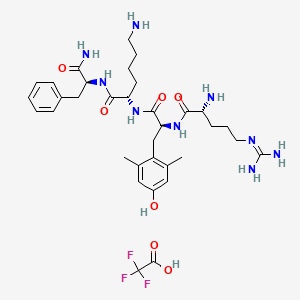

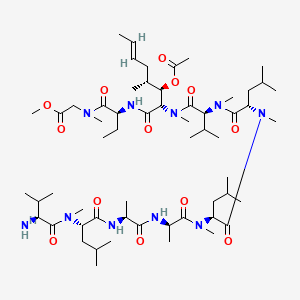

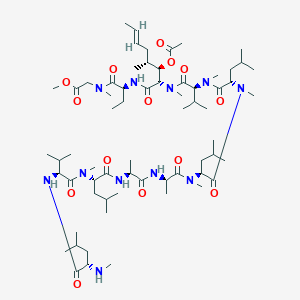

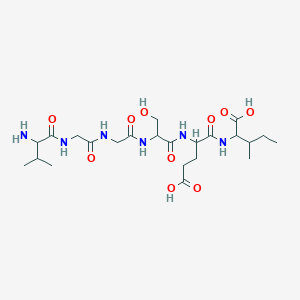

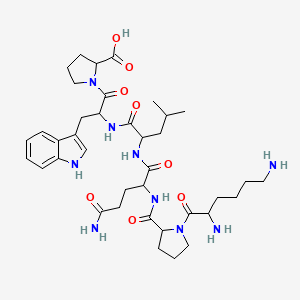

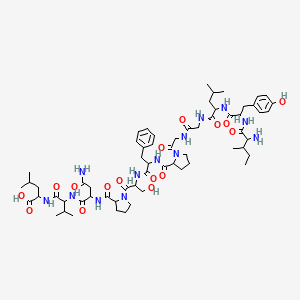

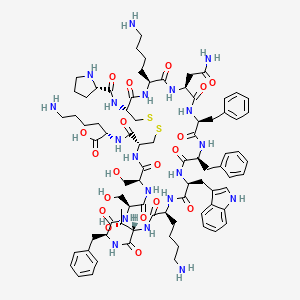

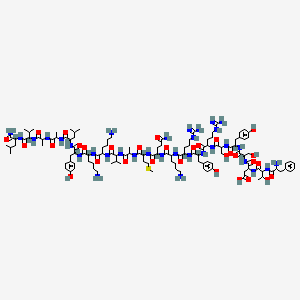

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDBQGTKNYEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H193N33O31S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2638.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.